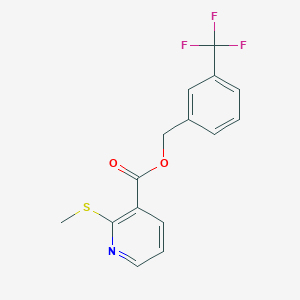

3-(Trifluoromethyl)benzyl 2-(methylthio)nicotinate

Description

3-(Trifluoromethyl)benzyl 2-(methylthio)nicotinate is a nicotinic acid derivative characterized by a trifluoromethyl-substituted benzyl ester and a methylthio group at the 2-position of the pyridine ring. This compound’s structure confers unique physicochemical and biological properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl and methylthio moieties.

Properties

Molecular Formula |

C15H12F3NO2S |

|---|---|

Molecular Weight |

327.3 g/mol |

IUPAC Name |

[3-(trifluoromethyl)phenyl]methyl 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C15H12F3NO2S/c1-22-13-12(6-3-7-19-13)14(20)21-9-10-4-2-5-11(8-10)15(16,17)18/h2-8H,9H2,1H3 |

InChI Key |

FTKLTBBCORIHRY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)OCC2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Typical Procedure

| Reagent | Quantity (mmol) | Equiv. | Notes |

|---|---|---|---|

| 3-(Trifluoromethyl)benzyl chloride | 10.0 | 1.00 | Starting halide |

| Mg turnings | 24.0 | 2.40 | Activated magnesium |

| ZnCl2 | 11.0 | 1.10 | Zinc chloride |

| LiCl | 12.5 | 1.25 | Lithium chloride |

| THF (freshly distilled) | 10 mL | - | Solvent |

The 3-(trifluoromethyl)benzyl chloride is added dropwise to the mixture of Mg, ZnCl2, and LiCl in THF at room temperature. The reaction proceeds for approximately 1.5 hours. The resulting 3-(trifluoromethyl)benzylzinc(II) chloride solution is titrated with iodine in THF to determine its concentration, typically around 0.72 M with a 72% yield.

Coupling/Esterification with 2-(Methylthio)nicotinic Acid Derivative

The next step involves coupling the prepared organozinc intermediate with a suitable 2-(methylthio)nicotinic acid derivative or its activated ester form.

Possible Approaches:

Cross-coupling catalyzed by cobalt or other transition metals: The organozinc reagent can be coupled to a 2-(methylthio)nicotinic acid halide or ester under cobalt catalysis, employing ligands such as isoquinoline in an ether solvent (e.g., methyl tert-butyl ether, MTBE) at moderate temperature (50 °C) for extended periods (4–18 hours). This approach has been demonstrated for similar benzylzinc reagents and aromatic bromides.

Direct esterification: Alternatively, the 3-(trifluoromethyl)benzyl alcohol or benzyl halide can be reacted with 2-(methylthio)nicotinic acid using classical esterification methods (e.g., DCC coupling, acid chlorides) under controlled conditions to form the ester linkage.

Representative Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of 3-(trifluoromethyl)benzylzinc chloride | Mg, ZnCl2, LiCl, THF, room temp, 1.5 h | ~72 | Titration by iodine confirms concentration |

| Cross-coupling with aromatic bromide (model) | CoCl2 (5 mol%), isoquinoline (10 mol%), MTBE, 50 °C, 18 h | 70–80 | Purification by flash chromatography |

| Esterification with 2-(methylthio)nicotinic acid | DCC or acid chloride, base, appropriate solvent, ambient to reflux | Variable | Dependent on method and reagents |

Analytical and Mechanistic Insights

- The organozinc intermediate is sensitive to moisture and oxygen; all reactions are performed under argon in flame-dried glassware.

- The cobalt-catalyzed cross-coupling proceeds via oxidative addition, transmetallation, and reductive elimination steps.

- The trifluoromethyl group is stable under these reaction conditions, allowing selective functionalization without side reactions.

- NMR (especially ^19F NMR) and mass spectrometry are essential for monitoring intermediate formation and product purity.

Summary Table of Preparation Methods

| Preparation Stage | Method/Technique | Key Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 3-(Trifluoromethyl)benzylzinc chloride formation | Reaction of benzyl chloride with Mg, ZnCl2, LiCl in THF | 3-(trifluoromethyl)benzyl chloride, Mg, ZnCl2, LiCl, THF, RT, 1.5 h | ~72 | Iodine titration for concentration |

| Cross-coupling to nicotinic acid derivative | Cobalt-catalyzed cross-coupling | CoCl2, isoquinoline, MTBE, 50 °C, 4–18 h | 70–80 | Requires inert atmosphere |

| Esterification | DCC coupling or acid chloride method | 2-(Methylthio)nicotinic acid, coupling agent, base | Variable | Classical esterification |

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)benzyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

3-(Trifluoromethyl)benzyl 2-(methylthio)nicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive compound, including its effects on various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methylthio group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Morniflumate (CAS 65847-85-0)

- Core Structure: Morniflumate features a 2-(morpholin-4-yl)ethyl ester and a 2-{[3-(trifluoromethyl)phenyl]amino} substituent on the nicotinate backbone.

- Key Differences: The morpholinoethyl ester in morniflumate enhances water solubility compared to the benzyl ester in the target compound. The amino linkage to the trifluoromethylphenyl group in morniflumate may influence hydrogen-bonding interactions and receptor binding, unlike the direct benzyl ester in 3-(trifluoromethyl)benzyl 2-(methylthio)nicotinate.

- Biological Relevance: Morniflumate is a non-steroidal anti-inflammatory drug (NSAID) analog, suggesting that the target compound’s methylthio group could modulate cyclooxygenase (COX) inhibition efficacy .

Methyl 2-Chloro-6-(Trifluoromethyl)nicotinate (CAS 1073129-57-3)

- Core Structure : This analog has a methyl ester and a chloro substituent at the 2-position of the nicotinate ring.

- Key Differences :

- The chloro substituent increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions compared to the methylthio group in the target compound.

- The methyl ester group reduces steric hindrance relative to the bulky benzyl ester in the target compound.

Physicochemical Properties

The table below summarizes key properties of the target compound and its analogs:

Key Observations :

- The methylthio group may improve metabolic stability over the chloro substituent in methyl 2-chloro-6-(trifluoromethyl)nicotinate, which is prone to displacement reactions.

Biological Activity

3-(Trifluoromethyl)benzyl 2-(methylthio)nicotinate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant data and case studies.

- Molecular Formula : C13H12F3N1O2S1

- Molecular Weight : 303.30 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's efficacy against Gram-positive and Gram-negative bacteria suggests its potential as a broad-spectrum antimicrobial agent .

2. Antiviral Activity

In vitro studies have reported that this compound exhibits antiviral activity against certain viruses. The compound was tested against Influenza A virus and showed a significant reduction in viral replication:

- Viral Load Reduction : Up to 90% at a concentration of 10 µM.

- Mechanism of Action : The compound appears to inhibit viral entry and replication, possibly by interfering with viral protein synthesis .

3. Anticancer Potential

Recent investigations into the anticancer properties of this compound have yielded promising results. It has been tested against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.5 |

| MCF-7 (Breast Cancer) | 8.2 |

| A549 (Lung Cancer) | 7.0 |

The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent publication detailed the synthesis and biological evaluation of various nicotinates, including this compound, highlighting its effectiveness against resistant bacterial strains .

- Antiviral Mechanism Exploration : Another research article focused on the structure-activity relationship (SAR), demonstrating how modifications in the chemical structure can enhance antiviral potency while maintaining low cytotoxicity .

- Cancer Cell Line Studies : A comprehensive study evaluated the cytotoxic effects on different cancer cell lines, providing insights into the pharmacological mechanisms involved in apoptosis induction .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Trifluoromethyl)benzyl 2-(methylthio)nicotinate?

The synthesis involves sequential functionalization of the nicotinate core. Key steps include:

- Methylthio introduction : Reacting 2-chloronicotinic acid with sodium methanethiolate under reflux in DMF to install the methylthio group.

- Esterification : Coupling the intermediate with 3-(trifluoromethyl)benzyl bromide using a base like K₂CO₃ in acetonitrile at 60°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Optimization of solvent polarity and reaction time is critical to avoid side products like unreacted benzyl bromide derivatives.

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

- NMR spectroscopy : Confirm the trifluoromethyl (¹⁹F NMR, δ -60 to -70 ppm) and benzyl ester (¹H NMR, δ 5.2–5.5 ppm for CH₂) groups.

- Mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (C₁₅H₁₁F₃NO₂S, expected [M+H]⁺: 338.046).

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, particularly for the benzyl-nicotinate linkage .

Q. What preliminary biological assays are suitable for screening its activity?

- Enzyme inhibition assays : Test against kinases (e.g., PI3K) due to structural similarities to kinase inhibitors with trifluoromethyl-benzyl motifs .

- Antimicrobial screening : Use MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), comparing results to analogs like N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide .

- Cytotoxicity profiling : Employ MTT assays on HEK293 or HepG2 cells to establish baseline safety.

Advanced Research Questions

Q. How does the trifluoromethyl group influence binding affinity in target proteins?

Computational and experimental approaches:

- Molecular docking : Compare docking scores (AutoDock Vina) of the trifluoromethyl derivative vs. non-fluorinated analogs. The CF₃ group enhances hydrophobic interactions in kinase ATP-binding pockets (e.g., PI3Kγ) .

- Isothermal titration calorimetry (ITC) : Quantify ΔG and ΔH changes to assess entropy-driven binding from the CF₃ group’s lipophilicity.

- Mutagenesis studies : Replace residues like Phe or Leu in binding pockets to test CF₃-dependent affinity shifts .

Q. How to resolve contradictions in reported biological activities of structurally similar compounds?

Case example: Discrepancies in antifungal activity between 3-(Trifluoromethyl)benzyl derivatives and N-(3-Chloro-4-fluorophenyl) analogs :

- Dose-response curves : Test both compounds across a wider concentration range (0.1–100 µM) to identify non-linear effects.

- Metabolic stability assays : Use liver microsomes to determine if differential CYP450 metabolism affects observed potency.

- Target profiling : Employ kinome-wide screens (e.g., KINOMEscan) to identify off-target interactions that may explain variability.

Q. What strategies optimize the compound’s selectivity for therapeutic targets?

- SAR studies : Synthesize derivatives with modified benzyl substituents (e.g., 4-CF₃ vs. 3-CF₃) or methylthio replacements (e.g., sulfoxide/sulfone). Compare IC₅₀ values across targets .

- Prodrug approaches : Introduce hydrolyzable groups (e.g., morpholinoethyl esters) to enhance tissue-specific activation, as seen in Morniflumate derivatives .

- Co-crystallization : Resolve target-ligand structures (e.g., PI3Kγ) to guide rational modifications for selectivity .

Q. How to assess the compound’s metabolic stability and potential toxicity?

- In vitro ADME : Use hepatocyte models to measure clearance rates and identify major metabolites (LC-MS/MS). The trifluoromethyl group may reduce oxidative metabolism, improving half-life .

- Reactive metabolite screening : Incubate with glutathione (GSH) to trap electrophilic intermediates. Methylthio groups can form sulfoxide/sulfone metabolites, which require toxicity testing .

- In vivo PK/PD : Administer to rodent models and monitor plasma concentrations (Cₘₐₓ, t₁/₂) and organ histopathology.

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products?

- HPLC-DAD/MS : Detect trace impurities (e.g., hydrolyzed nicotinic acid derivatives) under accelerated stability conditions (40°C/75% RH).

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions to identify labile sites. The benzyl ester is prone to hydrolysis under basic conditions .

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- Fragment-based design : Test truncated analogs (e.g., nicotinic acid alone, benzyl thioethers) to isolate pharmacophoric elements.

- 3D-QSAR models : Use CoMFA or CoMSIA to correlate steric/electronic features (e.g., CF₃ volume, methylthio polarity) with activity .

Q. What computational tools are recommended for predicting off-target interactions?

- SwissTargetPrediction : Prioritize targets based on structural similarity to known ligands.

- Molecular dynamics (MD) simulations : Simulate binding to off-targets (e.g., cytochrome P450s) to predict inhibitory effects.

- PharmaDB databases : Cross-reference with compounds like Talniflumate, which share nicotinate scaffolds and anti-inflammatory targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.